molecular formula C10H12ClNO2 B11817974 (R)-4-Chloro-homophenylalanine

(R)-4-Chloro-homophenylalanine

Cat. No.: B11817974
M. Wt: 213.66 g/mol
InChI Key: AQUBLNVPEAFNGD-SECBINFHSA-N
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Description

®-4-Chloro-homophenylalanine is a chiral amino acid derivative with a chlorine atom substituted at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Chloro-homophenylalanine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as ®-phenylalanine.

    Chlorination: The phenyl ring of ®-phenylalanine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the para position.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain ®-4-Chloro-homophenylalanine in high purity.

Industrial Production Methods

Industrial production of ®-4-Chloro-homophenylalanine may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-Chloro-homophenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-Chloro-homophenylalanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on enzyme activity and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Chloro-homophenylalanine involves its interaction with specific molecular targets and pathways. The chlorine substitution on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can result in modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-Phenylalanine: The parent compound without the chlorine substitution.

    ®-4-Fluoro-homophenylalanine: Similar structure with a fluorine atom instead of chlorine.

    ®-4-Bromo-homophenylalanine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

®-4-Chloro-homophenylalanine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine substitution can enhance or reduce the compound’s interactions with specific molecular targets, making it a valuable tool in research and development.

Biological Activity

(R)-4-Chloro-homophenylalanine is an amino acid derivative that has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, applications, and relevant research findings.

This compound has a molecular formula of C₁₄H₁₈ClN₃O₄ and a molecular weight of approximately 299.75 g/mol. The presence of a chlorine atom at the para position of the phenyl ring significantly alters its reactivity and interaction with biological targets compared to its parent compound, homophenylalanine. The compound is often utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to enhance the stability and functionality of peptides.

Research indicates that this compound interacts with various biological receptors and enzymes, influencing metabolic pathways. The introduction of the chlorine substituent may enhance binding affinity and selectivity towards specific targets, making it a valuable candidate for drug development.

Key Mechanisms Identified:

  • Binding Affinity : Studies utilizing molecular docking have shown that the chlorine atom can improve binding interactions with specific receptors involved in metabolic processes.
  • Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor in enzymatic reactions, particularly those involving aminopeptidases and other related enzymes .

Biological Activities

The biological activities of this compound are diverse, encompassing several therapeutic areas:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by modulating pathways associated with cancer cell growth.
  • Neuroprotective Effects : Research has indicated potential applications in neuroscience, particularly regarding neuropeptides and their role in neurological disorders .
  • Antimicrobial Properties : Similar compounds have shown activity against Gram-positive bacteria, indicating potential for further exploration in antimicrobial drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Peptide Synthesis and Drug Development :
    • A study demonstrated the utility of this compound in synthesizing peptides with enhanced biological activity. The unique structural features were shown to improve the efficacy of therapeutic peptides targeting specific diseases.
  • Inhibition Studies :
    • Research reported on the inhibition profiles of this compound against various aminopeptidases. The findings highlighted its potential to serve as a selective inhibitor, which could lead to the development of novel therapeutic agents targeting metabolic disorders .
  • Neuroscience Applications :
    • Investigations into neuropeptide interactions revealed that this compound could influence signaling pathways relevant to neurodegenerative diseases. This positions it as a candidate for further research in neuroprotective strategies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Properties
(R)-Boc-D-phenylalanineNo chlorine substituentCommonly used in peptide synthesis
(S)-Boc-3-chloro-D-phenylalanineChlorine at meta positionDifferent binding characteristics
(R)-Boc-4-fluoro-homophenylalanineFluorine instead of chlorineAltered electronic properties
(R)-Boc-homophenylalanineNo halogen substituentBaseline compound for comparison

The presence of chlorine in this compound enhances its reactivity and selectivity compared to these similar compounds.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(2R)-2-amino-4-(4-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m1/s1

InChI Key

AQUBLNVPEAFNGD-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1CC[C@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)Cl

Origin of Product

United States

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